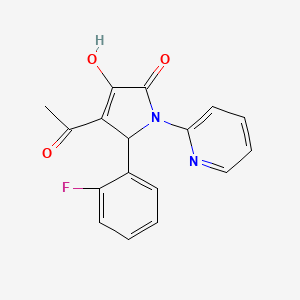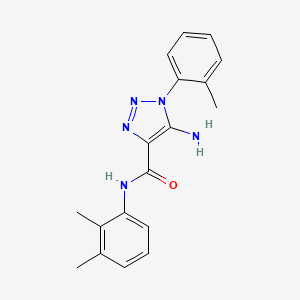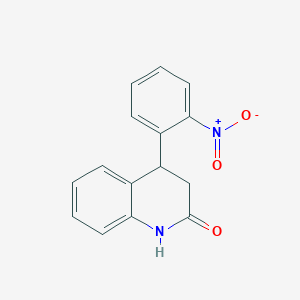
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone, also known as NQO1, is a small molecule that has been extensively studied in scientific research. It is a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in the detoxification of reactive oxygen species (ROS) and other electrophiles. The inhibition of NQO1 by NQO1 has been shown to have a wide range of biological effects, including anticancer activity, neuroprotection, and anti-inflammatory effects.
作用机制
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibits the activity of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone by binding to the enzyme's active site. This prevents 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone from carrying out its normal function of detoxifying ROS and other electrophiles. The inhibition of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone by 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone leads to an increase in oxidative stress and the accumulation of toxic metabolites, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to regulate the activity of several other enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
实验室实验的优点和局限性
One of the main advantages of studying 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in the lab is that it is a well-characterized enzyme with a known structure and function. This makes it easier to design experiments to investigate its activity and inhibition. However, one of the limitations of studying 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is that it is a relatively complex enzyme with multiple binding sites and mechanisms of inhibition. This can make it challenging to design inhibitors that are specific to 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone and do not affect other enzymes or pathways.
未来方向
There are several potential future directions for research on 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of more specific and potent 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors for use as anticancer agents. Another area of research is the investigation of the role of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in other diseases and physiological processes, such as inflammation and aging. Additionally, the development of new methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone and other related compounds may lead to the discovery of novel therapeutic agents.
合成方法
The synthesis of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is a complex process that involves several steps. One of the most common methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is through the reaction of 2-nitrobenzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then reduced to yield 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. Other methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone have also been reported in the literature.
科学研究应用
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied in scientific research due to its potential therapeutic applications. One of the most promising areas of research involves the use of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors as anticancer agents. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death and sensitize cancer cells to chemotherapy. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors have also been investigated for their potential neuroprotective effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15-9-12(10-5-1-3-7-13(10)16-15)11-6-2-4-8-14(11)17(19)20/h1-8,12H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZXYFMFDBJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)
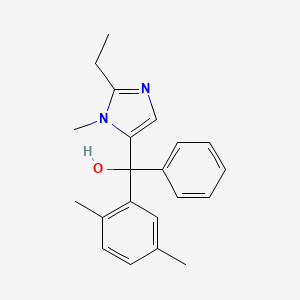
![N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)

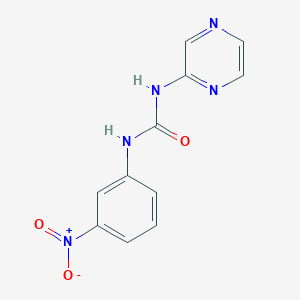
![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)
